

Validating Theoretical Models of Tri(O-tolyl)lead Properties: A Comparative Guide

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Compound of Interest

Compound Name: *Tri(O-tolyl)lead*

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This guide provides a framework for validating theoretical models of **Tri(O-tolyl)lead**'s properties by comparing them with experimental data from analogous compounds. Due to the limited availability of experimental data for **Tri(O-tolyl)lead**, this document emphasizes a comparative approach, leveraging data from structurally similar molecules to assess the accuracy of computational models.

Data Presentation: A Comparative Analysis

Validating theoretical models in the absence of direct experimental data for the target compound necessitates a comparative analysis with well-characterized related compounds. Here, we present experimental data for Triphenyllead chloride, a closely related organolead compound, and Tri(o-tolyl)phosphine, which shares the same tolyl substitution pattern. These compounds can serve as benchmarks for validating computational models of **Tri(O-tolyl)lead**.

Table 1: Experimental Properties of **Tri(O-tolyl)lead** Analogs

Property	Triphenyllead chloride	Tri(o-tolyl)phosphine	Tri(p-tolyl)phosphine
Molecular Formula	$C_{18}H_{15}ClPb$	$C_{21}H_{21}P$ [1] [2] [3] [4] [5]	$C_{21}H_{21}P$ [6] [7]
Molecular Weight	473.97 g/mol [8]	304.37 g/mol [4]	304.37 g/mol [7]
Melting Point	207 °C [8] [9]	123-125 °C [1]	144-148 °C
Appearance	White crystalline solid [10]	White to off-white powder or crystals [3]	White to Almost white powder to crystal [7]
Solubility	Insoluble in water [11]	Soluble in alcohol. Slightly soluble in cold water. Insoluble in water. [1]	-
Dipole Moment	4.17 D [8]	-	-

Table 2: Spectroscopic Data of Tri(o-tolyl)phosphine

Spectroscopy	Data
¹ H NMR	Chemical shifts (ppm): 7.24, 7.22, 7.060, 6.723, 2.389. Coupling constants (Hz): $J(A,B)=7.6$, $J(A,C)=1.2$, $J(A,P-31)=13$, $J(C,D)=7.5$, $J(D,P-31)=5$ [12]
¹³ C NMR	Spectra available [13]
³¹ P NMR	Spectra available [13]
IR Spectra	FTIR spectra available (KBr wafer) [13]

Theoretical Models for Property Prediction

A variety of computational chemistry methods can be employed to predict the properties of organolead compounds like **Tri(O-tolyl)lead**. Density Functional Theory (DFT) is a widely used method for geometry optimization and the prediction of various properties.

Commonly Modeled Properties:

- Geometric Parameters: Bond lengths, bond angles, and dihedral angles.
- Spectroscopic Properties: NMR chemical shifts, IR vibrational frequencies.
- Electronic Properties: Dipole moment, molecular orbital energies.
- Thermodynamic Properties: Enthalpy of formation, Gibbs free energy.

The selection of the functional and basis set is crucial for the accuracy of DFT calculations. For heavy elements like lead, basis sets that include relativistic effects are often necessary.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize **Tri(O-tolyl)lead**, based on standard practices for organometallic compounds.

1. Synthesis of Tri(aryl)lead Compounds

- Objective: To synthesize **Tri(O-tolyl)lead**.
- General Procedure: A common method for the synthesis of triaryl lead compounds involves the reaction of a Grignard reagent with a lead(II) halide.
 - Prepare the Grignard reagent from o-bromotoluene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
 - Slowly add a solution of lead(II) chloride in anhydrous tetrahydrofuran to the Grignard reagent at a controlled temperature (e.g., 0 °C).
 - After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
 - Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent (e.g., diethyl ether or toluene).

- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical structure and purity of the compound.
- Procedure:
 - Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl_3).
 - Acquire ^1H , ^{13}C , and ^{207}Pb NMR spectra using a high-resolution NMR spectrometer.
 - The ^1H and ^{13}C NMR spectra will provide information about the tolyl groups.
 - The ^{207}Pb NMR spectrum is crucial for confirming the presence of lead and providing information about its chemical environment.

3. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Procedure:
 - Prepare a sample as a KBr pellet or as a thin film on a salt plate.
 - Record the IR spectrum using an FTIR spectrometer.
 - Analyze the spectrum for characteristic absorption bands of the aryl groups and the C-Pb bond.

4. X-ray Crystallography

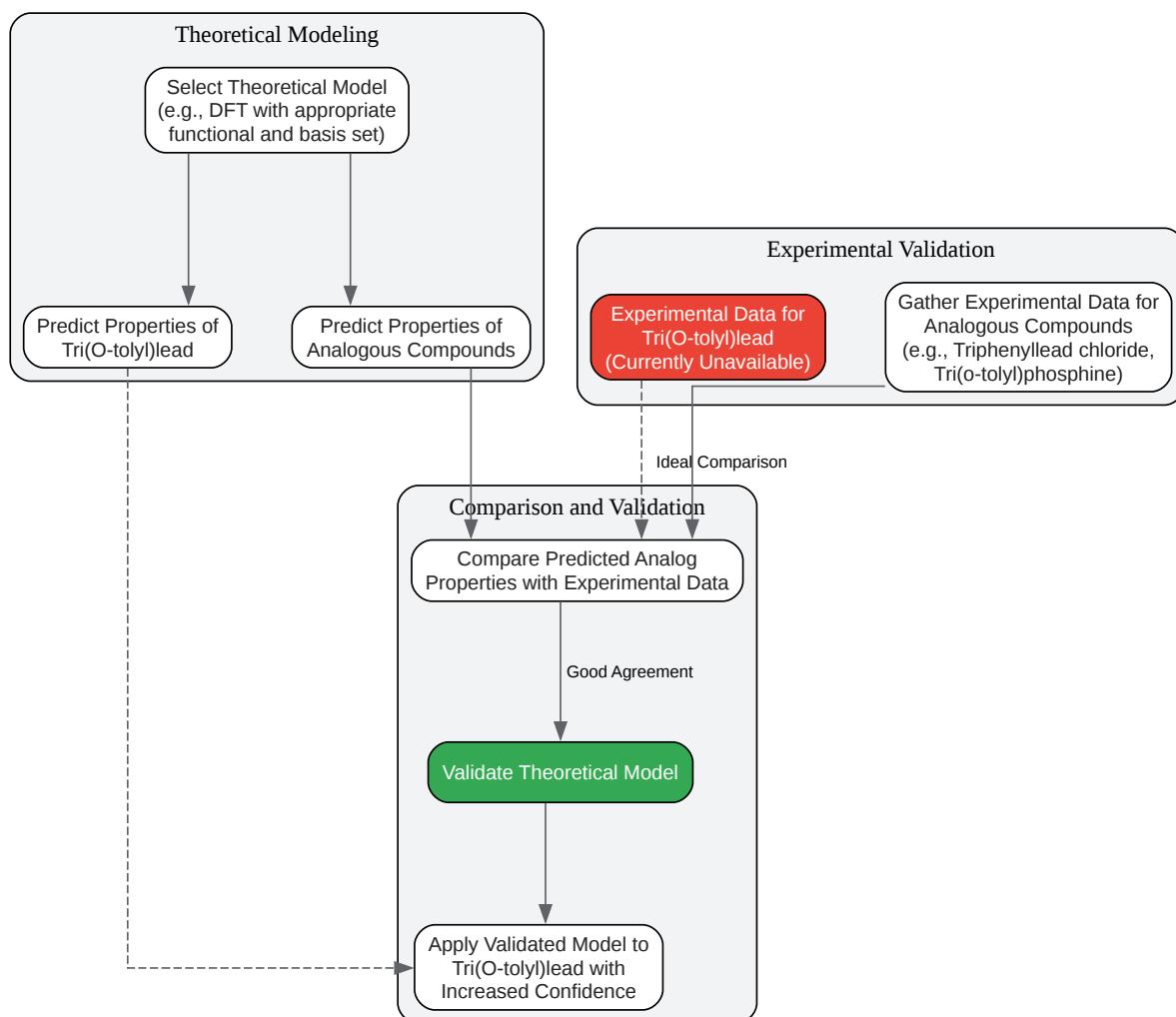
- Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

- Procedure:

- Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
- Mount a suitable crystal on a goniometer head.
- Collect diffraction data using a single-crystal X-ray diffractometer.
- Solve and refine the crystal structure using appropriate software to obtain bond lengths, bond angles, and other structural parameters.

Mandatory Visualization

The following diagram illustrates a logical workflow for validating theoretical models of **Tri(O-tolyl)lead** properties in the absence of direct experimental data.

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Workflow for Validating Theoretical Models

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